4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a methoxy group, and a prop-2-enylphenoxy moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-methoxy-2-prop-2-enylphenol with butyl bromide in the presence of a base to form the corresponding butyl ether. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-[4-(4-formyl-2-prop-2-enylphenoxy)butyl]morpholine, while reduction of the prop-2-enyl group can produce 4-[4-(4-methoxy-2-propylphenoxy)butyl]morpholine.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]piperidine
- 4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine
Uniqueness
Compared to similar compounds, 4-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]morpholine exhibits unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The methoxy and prop-2-enyl groups also contribute to its distinct characteristics, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.C2H2O4/c1-3-6-16-15-17(20-2)7-8-18(16)22-12-5-4-9-19-10-13-21-14-11-19;3-1(4)2(5)6/h3,7-8,15H,1,4-6,9-14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZLYXLSNIDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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